Cas no 335160-53-7 (2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone)

2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone 化学的及び物理的性質
名前と識別子
-
- [2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone
- [2-methyl-1-[(1-methylpiperidin-2-yl)methyl]-6-nitroindol-3-yl]-naphthalen-1-ylmethanone
- 2-METHYL-1-[(1-METHYL-2-PIPERIDINYL)METHYL]-6-NITRO-1H-INDOL-3-YL]-1-NAPHTHALENYLMETHANONE
- N-Methyl Moxifloxacin
- UNII-SHC6SNM293
- SCHEMBL15668673
- DB-258446
- (2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone
- AM-1221
- 335160-53-7
- DTXSID701009967
- SHC6SNM293
- 1-((N-Methylpiperidin-2-yl)methyl)-2-methyl-3-(naphthalen-1-oyl)-6-nitroindole
- 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone
-
- インチ: InChI=1S/C27H27N3O3/c1-18-26(27(31)23-12-7-9-19-8-3-4-11-22(19)23)24-14-13-20(30(32)33)16-25(24)29(18)17-21-10-5-6-15-28(21)2/h3-4,7-9,11-14,16,21H,5-6,10,15,17H2,1-2H3
- InChIKey: QGNIEJBBHMMNOZ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=C(N1CC3CCCCN3C)C=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC5=CC=CC=C54
計算された属性
- せいみつぶんしりょう: 441.20524173g/mol
- どういたいしつりょう: 441.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 724
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- 疎水性パラメータ計算基準値(XlogP): 5.7
2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M320340-10mg |
[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone |
335160-53-7 | 10mg |
$ 205.00 | 2022-06-04 | ||
TRC | M320340-100mg |
[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone |
335160-53-7 | 100mg |
$ 1590.00 | 2022-06-04 |
2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone 関連文献
-
Jiaqin Yang,Yuhang Fan,Wenxiu Peng,Baofeng Li,Xiaoran Li,Yuanning Hu,Lifan Cui,Haimeng Qiao,Lirong Xu Sustainable Energy Fuels 2020 4 6174
-
Debra K. Gale,Clayton Jeffryes,Timothy Gutu,Jun Jiao,Chih-hung Chang,Gregory L. Rorrer J. Mater. Chem. 2011 21 10658
-
Sergey V. Ryazantsev,Daniil A. Tyurin,Kirill B. Nuzhdin,Vladimir I. Feldman,Leonid Khriachtchev Phys. Chem. Chem. Phys. 2019 21 3656
-
Chuanbang Liu,Jichang Sun,Penglun Zheng,Lan Jiang,Huaiyin Liu,Jingchao Chai,Quanyi Liu,Zhihong Liu,Yun Zheng,Xianhong Rui J. Mater. Chem. A 2022 10 16761
-
Ji-Won Jung,Cho-Long Lee,Sunmoon Yu,Il-Doo Kim J. Mater. Chem. A 2016 4 703
-
6. Robust Pt–Sn alloy decorated graphene nanohybrid cocatalyst for photocatalytic hydrogen evolutionChao Kong,Shixiong Min,Gongxuan Lu Chem. Commun. 2014 50 9281
-
Mujahuddin M. Siddiqui,Shaikh M. Mobin,Irena Senkovska,Stefan Kaskel,Maravanji S. Balakrishna Chem. Commun. 2014 50 12273
-
Qiuhong Liu,Zhenjun Wu,Jia Huo,Zhaoling Ma,Shuo Dou,Shuangyin Wang RSC Adv. 2015 5 74012
-
Yujun Fu,Xiuwan Li,Xiaolei Sun,Xinghui Wang,Dequan Liu,Deyan He J. Mater. Chem. 2012 22 17429
-
Doo San Choi,Dae Won Kim,Dong Won Kang,Minjung Kang,Yun Seok Chae,Chang Seop Hong J. Mater. Chem. A 2021 9 21424
2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanoneに関する追加情報
2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone (CAS No. 335160-53-7): A Comprehensive Overview
2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone (CAS No. 335160-53-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of indole and naphthalene, featuring a unique combination of functional groups that contribute to its potential therapeutic applications.
The structure of 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone includes a methyl group, a piperidine ring, a nitro group, and a naphthalene moiety. These structural features endow the compound with diverse chemical properties and biological activities, making it a subject of interest for various research endeavors.
Recent studies have explored the pharmacological properties of 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Another area of investigation is the compound's neuroprotective properties. Research has shown that 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind this neuroprotective effect is believed to involve the modulation of intracellular signaling pathways and the reduction of reactive oxygen species (ROS).
In addition to its anti-inflammatory and neuroprotective properties, 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone has also been studied for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The anticancer activity is attributed to its ability to disrupt cell cycle progression and inhibit angiogenesis.
The synthesis of 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone involves several steps, including the formation of the indole core, the introduction of the naphthalene moiety, and the functionalization with the piperidine ring and nitro group. Advanced synthetic methods such as transition-metal-catalyzed cross-coupling reactions and organocatalysis have been employed to optimize the yield and purity of the final product.
The pharmacokinetic properties of 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-H-indol--naphthalenylmethanone have also been extensively studied. In animal models, this compound has shown good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a reasonable half-life. These characteristics make it suitable for further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Methyl--(methyl--piperidinyl)methyl--nitro-H-indol--naphthalenylmethanone in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no serious adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential for specific diseases.
In conclusion, 2-Methyl--(methyl--piperidinyl)methyl--nitro-H-indol--naphthalenylmethanone (CAS No. 335160-) is a promising compound with diverse biological activities. Its anti-inflammatory, neuroprotective, and anticancer properties make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new aspects of its mechanism of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
335160-53-7 (2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone) 関連製品
- 1096264-67-3(2-(6-Amino-1h-indol-1-yl)acetamide)
- 338406-52-3((2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide)
- 877977-43-0(2-chloro-N-(1-cyclopropylethyl)acetamide)
- 2034301-10-3(2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide)
- 1805071-70-8(Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-methoxypyridine-6-acetate)
- 2228764-13-2(2,2-difluoro-2-6-(pyrrolidin-1-yl)pyridin-3-ylethan-1-amine)
- 1810074-84-0((R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride)
- 941992-64-9(2,3-dimethoxy-N-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)
- 946242-90-6(N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methoxybenzamide)
- 922823-46-9(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethylsulfanyl)benzamide)




